Carprofen
Carprofen
Carprofen is a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic activities, used exclusively in veterinary medicine. Carprofen inhibits the activity of the enzymes cyclo-oxygenase (COX) I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. This inhibits the formation of prostaglandins, by prostaglandin synthase, that are involved in pain, inflammation and fever. Ibuprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.
Carprofen, also known as rimadyl or ro 20-5720/000, belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. Carprofen is a drug which is used for use as a pain reliever in the treatment of joint pain and post-surgical pain. Carprofen exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Carprofen has been detected in multiple biofluids, such as urine and blood. Within the cell, carprofen is primarily located in the cytoplasm and membrane (predicted from logP). In humans, carprofen is involved in the carprofen action pathway.
Carprofen is propanoic acid in which one of the methylene hydrogens is substituted by a 6-chloro-9H-carbazol-2-yl group. A non-steroidal anti-inflammatory drug, it is no longer used in human medicine but is still used for treatment of arthritis in elderly dogs. It has a role as a non-steroidal anti-inflammatory drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor and a photosensitizing agent. It is a member of carbazoles and an organochlorine compound.
Carprofen, also known as rimadyl or ro 20-5720/000, belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. Carprofen is a drug which is used for use as a pain reliever in the treatment of joint pain and post-surgical pain. Carprofen exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Carprofen has been detected in multiple biofluids, such as urine and blood. Within the cell, carprofen is primarily located in the cytoplasm and membrane (predicted from logP). In humans, carprofen is involved in the carprofen action pathway.
Carprofen is propanoic acid in which one of the methylene hydrogens is substituted by a 6-chloro-9H-carbazol-2-yl group. A non-steroidal anti-inflammatory drug, it is no longer used in human medicine but is still used for treatment of arthritis in elderly dogs. It has a role as a non-steroidal anti-inflammatory drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor and a photosensitizing agent. It is a member of carbazoles and an organochlorine compound.
Brand Name:
Vulcanchem
CAS No.:
53716-49-7
VCID:
VC0522755
InChI:
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)
SMILES:
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Molecular Formula:
C15H12ClNO2
Molecular Weight:
273.71 g/mol
Carprofen
CAS No.: 53716-49-7
Inhibitors
VCID: VC0522755
Molecular Formula: C15H12ClNO2
Molecular Weight: 273.71 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 53716-49-7 |
---|---|
Product Name | Carprofen |
Molecular Formula | C15H12ClNO2 |
Molecular Weight | 273.71 g/mol |
IUPAC Name | 2-(6-chloro-9H-carbazol-2-yl)propanoic acid |
Standard InChI | InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19) |
Standard InChIKey | PUXBGTOOZJQSKH-UHFFFAOYSA-N |
SMILES | CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Canonical SMILES | CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Appearance | Solid powder |
Melting Point | 195-199 197.5 °C 197.5°C |
Physical Description | Solid |
Description | Carprofen is a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic activities, used exclusively in veterinary medicine. Carprofen inhibits the activity of the enzymes cyclo-oxygenase (COX) I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. This inhibits the formation of prostaglandins, by prostaglandin synthase, that are involved in pain, inflammation and fever. Ibuprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation. Carprofen, also known as rimadyl or ro 20-5720/000, belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. Carprofen is a drug which is used for use as a pain reliever in the treatment of joint pain and post-surgical pain. Carprofen exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Carprofen has been detected in multiple biofluids, such as urine and blood. Within the cell, carprofen is primarily located in the cytoplasm and membrane (predicted from logP). In humans, carprofen is involved in the carprofen action pathway. Carprofen is propanoic acid in which one of the methylene hydrogens is substituted by a 6-chloro-9H-carbazol-2-yl group. A non-steroidal anti-inflammatory drug, it is no longer used in human medicine but is still used for treatment of arthritis in elderly dogs. It has a role as a non-steroidal anti-inflammatory drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor and a photosensitizing agent. It is a member of carbazoles and an organochlorine compound. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Practically insoluble at 25 °C 3.79e-03 g/L >41.1 [ug/mL] |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (+-)-isomer of carprofen (R)-isomer of carprofen (S)-isomer of carprofen C 5720 carprofen carprofen, (+-)-isomer carprofen, (R)-isomer carprofen, (S)-isomer Ro 20-5720 Ro 205720 |
Reference | 1: Tang M, Guo Y, Gao Y, Tang C, Dang X, Zhou Z, Sun Y, Wang K. Albumin's 2: Messenger KM, Wofford JA, Papich MG. Carprofen pharmacokinetics in plasma and 3: Fang ZZ, Wang H, Cao YF, Sun DX, Wang LX, Hong M, Huang T, Chen JX, Zeng J. 4: Euppayo T, Siengdee P, Buddhachat K, Pradit W, Viriyakhasem N, Chomdej S, 5: Koenigshof AM, Beal MW, Poppenga RH, Jutkowitz LA. Effect of sorbitol, single, 6: Snow LA, McConnico RS, Morgan TW, Hartmann E, Davidson JR, Hosgood G. 7: Kalchofner Guerrero KS, Schwarz A, Wuhrmann R, Feldmann S, Hartnack S, 8: Delgado C, Bentley E, Hetzel S, Smith LJ. Comparison of carprofen and tramadol 9: Luna SP, Martino ID, Lorena SE, Capua ML, Lima AF, Santos BP, Brondani JT, 10: Szweda M, Szarek J, Dublan K, Męcik-Kronenberg T, Kiełbowicz Z, Bigoszewski 11: Payne-Johnson M, Becskei C, Chaudhry Y, Stegemann MR. Comparative efficacy 12: Fishback JE, Stronsky SM, Green CA, Bean KD, Froude JW. Antibody production 13: Sidler M, Fouché N, Meth I, von Hahn F, von Rechenberg B, Kronen PW. 14: Parra A, Clares B, Rosselló A, Garduño-Ramírez ML, Abrego G, García ML, 15: Marini D, Pippia J, Colditz IG, Hinch G, Petherick JC, Lee C. Randomised 16: Ingrao JC, Johnson R, Tor E, Gu Y, Litman M, Turner PV. Aqueous stability and 17: Brentnall C, Cheng Z, McKellar QA, Lees P. Influence of oxytetracycline on 18: Zhou X, Zhao X, Wang Y, Wu B, Shen J, Li L, Li Q. Eu(III) and Tb(III) 19: Torres A, Chagas E Silva J, Diniz P, Lopes-da-Costa L. Evaluation of 20: Parra A, Mallandrich M, Clares B, Egea MA, Espina M, García ML, Calpena AC. |
PubChem Compound | 2581 |
Last Modified | Nov 11 2021 |
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